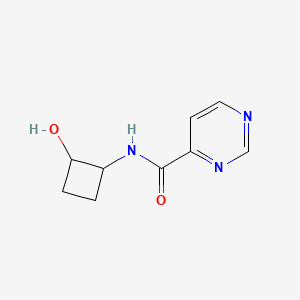

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a carboxamide group and a cyclobutyl group with a hydroxyl substituent. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Applications De Recherche Scientifique

Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases :

- Novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors, similar in structure to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, have been developed for inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD). These compounds are potent, selective, and orally bioavailable, and they stimulate erythropoiesis. Clinical trials have been conducted for treating anemia using these inhibitors (Debenham et al., 2016).

Anticancer Activities :

- Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, structurally related to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, have been synthesized and demonstrated good antitumor activity in human leukemia cell lines. These compounds induce apoptosis in cancer cells (Asha et al., 2010).

Antioxidant Agents :

- Novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have been synthesized and evaluated for their antioxidant activity. They have shown promising results in antioxidant assays (Asha et al., 2009).

Wound Healing and Pain Management :

- 4-(Substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide nanoparticles have been studied for their potential in wound healing and pain management. In silico modeling has indicated significant activity in these applications (Panneerselvam et al., 2017).

Antiprotozoal Activity :

- Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, related to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, have been prepared and evaluated for antiparasitic activity, showing effectiveness against Trypanosoma rhodesiense (Sundberg et al., 1990).

Antiviral Activity :

- Pyrimidine derivatives with structural similarities to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide have been synthesized and shown to possess anti-influenza virus activity. These compounds were particularly effective against both types A and B influenza virus (Hisaki et al., 1999).

Blood Parameter Improvement in Cancer Treatment :

- 1,2,3,4-Tetrahydropyrimidine carboxamide derivatives have shown potential in improving blood parameters such as hemoglobin, RBC, platelets, and WBC in the context of breast cancer treatment (Jayanthi et al., 2015).

Propriétés

IUPAC Name |

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRHHKBWNBEBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=NC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)

![6-Bromobenzo[b]thiophen-2-amine](/img/structure/B2616136.png)

![Ethyl 5-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2616146.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2616152.png)